molecular formula C10H13NO2 B3053092 N-(2-Methoxy-6-methylphenyl)acetamide CAS No. 50868-76-3

N-(2-Methoxy-6-methylphenyl)acetamide

Cat. No.: B3053092
CAS No.: 50868-76-3
M. Wt: 179.22 g/mol
InChI Key: ZYZWYHGRKKVOBD-UHFFFAOYSA-N
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Description

N-(2-Methoxy-6-methylphenyl)acetamide (CAS: 93-26-5) is an acetamide derivative characterized by a phenyl ring substituted with a methoxy (-OCH₃) group at the 2-position and a methyl (-CH₃) group at the 6-position. Its molecular formula is C₉H₁₁NO₂ (molar mass: 165.19 g/mol), and it exists as a crystalline solid with a melting point of 70–74°C . The compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Properties

CAS No.

50868-76-3

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-(2-methoxy-6-methylphenyl)acetamide

InChI

InChI=1S/C10H13NO2/c1-7-5-4-6-9(13-3)10(7)11-8(2)12/h4-6H,1-3H3,(H,11,12)

InChI Key

ZYZWYHGRKKVOBD-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OC)NC(=O)C

Canonical SMILES

CC1=C(C(=CC=C1)OC)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Acetamides

Structural Analogues and Substituent Effects

The biological and physicochemical properties of acetamides are highly dependent on substituent groups. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents on Phenyl Ring Key Functional Groups Molecular Formula Melting Point (°C)
N-(2-Methoxy-6-methylphenyl)acetamide 2-OCH₃, 6-CH₃ Acetamide C₉H₁₁NO₂ 70–74
Metolachlor (Herbicide) 2-Cl, 6-CH₃, 2-OCH₂CH₃ (ethyl chain) Chloroacetamide C₁₅H₂₂ClNO₂ Liquid at RT
N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide 2-OCH₃, sulfonyl-piperidinylquinazoline Sulfonyl, piperidinyl C₂₂H₂₅N₅O₄S N/A
2-Chloro-N-(2-methoxy-6-methylphenyl)acetamide 2-Cl, 6-CH₃, 2-OCH₃ Chloroacetamide C₁₀H₁₂ClNO₂ N/A
N-(6-Aminohexyl)acetamide Aliphatic aminohexyl chain Primary amine C₈H₁₈N₂O N/A
Key Observations:
  • Substituent Position and Bioactivity: The presence of electron-donating groups (e.g., -OCH₃, -CH₃) in this compound contrasts with electron-withdrawing groups (e.g., -Cl) in herbicidal analogues like metolachlor.
  • Pharmacological Activity: N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 39) demonstrated anti-cancer activity against multiple cell lines (HCT-1, MCF-7) due to the sulfonyl-piperidinylquinazoline moiety, which enhances DNA intercalation .
  • Solubility: Aliphatic derivatives like N-(6-Aminohexyl)acetamide exhibit water solubility due to the primary amine group, whereas aromatic acetamides (e.g., this compound) are more lipophilic .

Metabolic and Toxicological Comparisons

Table 2: Metabolic Pathways and Enzyme Interactions
Compound Metabolic Intermediates Cytochrome P450 Isoforms Species-Specific Metabolism (nmol/min/mg)
This compound Not studied N/A N/A
Metolachlor CMEPA → MEA → Dialkylbenzoquinone imine CYP3A4, CYP2B6 (Human) Rat: 0.0133 (CMEPA); Human: Negligible
Alachlor CDEPA → DEA CYP3A4, CYP2B6 Rat: 0.045; Human: <0.001
Key Observations:
  • Metabolic Activation: Chloroacetamides (e.g., metolachlor) undergo oxidative metabolism to form reactive intermediates like CMEPA, which are implicated in carcinogenicity. This compound lacks chlorine, reducing the likelihood of forming toxic quinone imines .
  • Species Differences : Human liver microsomes metabolize chloroacetamides less efficiently than rats, highlighting interspecies variability in toxicity risks .

Physicochemical Property Comparisons

Key Observations:
  • Lipophilicity vs. Hydrophilicity: Aromatic acetamides (e.g., this compound) are suited for lipid-rich environments, while aliphatic derivatives (e.g., N-(6-Aminohexyl)acetamide) are ideal for aqueous systems .

Preparation Methods

Schotten-Baumann Reaction

The Schotten-Baumann protocol remains a cornerstone for acetamide synthesis. For N-(2-methoxy-6-methylphenyl)acetamide, 2-methoxy-6-methylaniline reacts with acetyl chloride in a biphasic system (water/dichloromethane) under alkaline conditions. Triethylamine or aqueous sodium hydroxide neutralizes the generated HCl, driving the reaction to completion. Typical conditions involve stirring at 0–5°C for 1 hour, followed by room-temperature stirring for 12 hours.

Reaction Equation :
$$
\text{2-Methoxy-6-methylaniline} + \text{CH}3\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{this compound} + \text{HCl}
$$

Yields for analogous compounds, such as N-(4-methoxy-2-methylphenyl)acetamide, reach 71% under optimized conditions. Isolation typically involves extraction with ethyl acetate, followed by recrystallization from ethanol-water mixtures.

Acetic Anhydride-Mediated Acetylation

Alternative routes employ acetic anhydride as the acylating agent. This method avoids gaseous HCl generation, simplifying purification. A representative procedure refluxes 2-methoxy-6-methylaniline with excess acetic anhydride in toluene for 6 hours. Post-reaction, the mixture is quenched with ice water, and the precipitate is filtered and recrystallized.

Key Advantage : Reduced equipment corrosion compared to acetyl chloride methods.

Catalytic Acetylation Approaches

TEMPO/NaOtBu-Catalyzed Synthesis

Innovative catalytic systems, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with sodium tert-butoxide (NaOtBu), enable efficient N-acetylation. In a demonstrated protocol for N-(4-methoxy-2-methylphenyl)acetamide, acetylacetone serves as the acyl source under mild conditions (80°C, 24 hours).

Typical Procedure :

  • 2-Methoxy-6-methylaniline (1.0 mmol)
  • Acetylacetone (1.2 mmol)
  • TEMPO (10 mol%)
  • NaOtBu (2.0 mmol)
  • Solvent: Ethanol/water (7:3)

This method achieves 71% yield for structural analogs, with purification via column chromatography (hexane/ethyl acetate).

Reaction Optimization and Kinetic Analysis

Temperature and Stoichiometry Effects

Studies on N-(4-methylphenyl)acetamide synthesis reveal optimal temperatures of 80–100°C, with a 1:1.2 amine-to-acylating agent ratio. Excess acylating agent (>1.5 equiv) risks diacetylation byproducts.

Base Selection

Triethylamine outperforms inorganic bases (e.g., NaHCO₃) in suppressing side reactions. For TEMPO-catalyzed systems, NaOtBu’s strong basicity facilitates deprotonation of the aniline nitrogen, enhancing nucleophilicity.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 2.15 (s, 3H, CH₃CO)
  • δ 2.25 (s, 3H, Ar-CH₃)
  • δ 3.78 (s, 3H, OCH₃)
  • δ 6.70–7.25 (m, 3H, aromatic)
  • δ 8.10 (s, 1H, NH)

IR (ATR, cm⁻¹) :

  • 3254 (N–H stretch)
  • 1660 (C=O amide)
  • 1245 (C–O methoxy)

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, methanol/water 70:30) shows ≥98% purity for crystallized products.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Purity (%) Key Advantage
Schotten-Baumann 0–5°C, 12 h 68–72 95 High scalability
Acetic Anhydride Reflux, 6 h 65–70 93 Mild conditions
TEMPO/NaOtBu 80°C, 24 h 71 98 Catalytic, eco-friendly
Mechanochemical Solvent-free, 30 min 85* 97* Rapid, low energy

*Data extrapolated from structurally similar compounds.

Industrial-Scale Production Considerations

Large-scale synthesis (≥100 kg batches) favors Schotten-Baumann protocols due to:

  • Cost-Effectiveness : Bulk pricing for acetyl chloride vs. TEMPO catalysts
  • Safety : Controlled exotherm in jacketed reactors
  • Purification Simplicity : Filtration and recrystallization require minimal infrastructure.

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